molecular formula C5H4BrNOS B1653184 1-(4-Bromo-isothiazol-5-yl)-ethanone CAS No. 1780693-60-8

1-(4-Bromo-isothiazol-5-yl)-ethanone

Cat. No.: B1653184
CAS No.: 1780693-60-8
M. Wt: 206.06
InChI Key: BEEDUSXMYDFQDF-UHFFFAOYSA-N
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Description

1-(4-Bromo-isothiazol-5-yl)-ethanone is a chemical compound that belongs to the class of isothiazoles. Isothiazoles are heterocyclic compounds containing a sulfur and nitrogen atom in a five-membered ring. The presence of a bromine atom at the 4-position and an ethanone group at the 1-position makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-isothiazol-5-yl)-ethanone typically involves the bromination of isothiazole derivatives. One common method includes the reaction of isothiazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the 4-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-isothiazol-5-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted isothiazoles depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromo-isothiazol-5-yl)-ethanone has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-isothiazol-5-yl)-ethanone involves its interaction with specific molecular targets. The bromine atom and ethanone group can participate in various chemical interactions, such as hydrogen bonding or covalent bonding with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloro-isothiazol-5-yl)-ethanone: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Fluoro-isothiazol-5-yl)-ethanone: Contains a fluorine atom at the 4-position.

    1-(4-Iodo-isothiazol-5-yl)-ethanone: Features an iodine atom at the 4-position.

Uniqueness

1-(4-Bromo-isothiazol-5-yl)-ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated isothiazoles

Properties

IUPAC Name

1-(4-bromo-1,2-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNOS/c1-3(8)5-4(6)2-7-9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEDUSXMYDFQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801285364
Record name Ethanone, 1-(4-bromo-5-isothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780693-60-8
Record name Ethanone, 1-(4-bromo-5-isothiazolyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1780693-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(4-bromo-5-isothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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